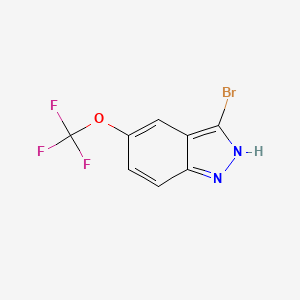

3-bromo-5-(trifluoromethoxy)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYGHZQEJXZFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275853 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346521-23-0 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-5-(trifluoromethoxy)-1H-indazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-bromo-5-(trifluoromethoxy)-1H-indazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document synthesizes data from structurally analogous compounds and fundamental chemical principles to offer a detailed exploration of its physicochemical properties, a plausible synthetic route, spectroscopic signature, chemical reactivity, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical scaffold.

Introduction: The Strategic Value of Substituted Indazoles

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and anti-cancer agents.[2][3] The strategic functionalization of the indazole core is a key approach in the modulation of a compound's pharmacological profile.

The subject of this guide, this compound, features two key substituents that are highly valued in modern drug design:

-

The 3-Bromo Group: The bromine atom at the C3 position serves as a versatile synthetic handle. It readily participates in a wide array of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and facilitating the exploration of structure-activity relationships (SAR).[3]

-

The 5-Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a powerful modulator of physicochemical properties.[4] It is one of the most lipophilic substituents used in drug design, which can significantly enhance a molecule's ability to cross cellular membranes.[5][6] Furthermore, its strong electron-withdrawing nature and high metabolic stability can improve a drug candidate's pharmacokinetic profile.[4][7]

This guide aims to provide a foundational understanding of this compound, empowering researchers to unlock its potential in their scientific endeavors.

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized in the table below. These values are predicted based on its structure and data from analogous compounds, providing a valuable starting point for experimental design.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₈H₄BrF₃N₂O | - |

| Molecular Weight | 281.03 g/mol | - |

| CAS Number | Not yet assigned | - |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Predicted LogP | 3.8 | ChemAxon |

| Predicted pKa | 11.5 (acidic), -1.2 (basic) | ChemAxon |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Polar Surface Area | 41.8 Ų | - |

Synthesis and Purification

While a definitive, published synthetic route for this compound is not yet widely available, a plausible and efficient pathway can be designed based on established methodologies for the synthesis of substituted indazoles.[8][9] The proposed route, commencing from the readily available 2-methyl-4-(trifluoromethoxy)aniline, is outlined below.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-bromo-5-(trifluoromethoxy)-1H-indazole

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-bromo-5-(trifluoromethoxy)-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document moves beyond a simple recitation of methods, offering a narrative grounded in scientific expertise and practical application. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable characterization.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. The specific substitution pattern of this compound, featuring a bromine atom, a trifluoromethoxy group, and the indazole core, suggests a unique chemical entity with potential applications in medicinal chemistry. The bromine atom can serve as a handle for further synthetic modifications, while the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates. Accurate and unambiguous structural confirmation is paramount for any future development of this molecule.

This guide will detail a multi-technique approach to the structural elucidation of this compound (CAS No. 1346521-23-0, Molecular Formula: C₈H₄BrF₃N₂O)[2][3]. We will delve into the rationale behind the selection of analytical techniques and provide detailed experimental protocols, culminating in a confident assignment of its chemical structure.

Proposed Synthetic Pathway

A potential starting material for this synthesis is 2-amino-4-(trifluoromethoxy)toluene. The synthesis could proceed through the following key steps:

-

Diazotization and Sandmeyer Reaction: The amino group of 2-amino-4-(trifluoromethoxy)toluene can be converted to a diazonium salt, followed by a Sandmeyer-type reaction to introduce a cyano group, yielding 2-cyano-4-(trifluoromethoxy)toluene.

-

Bromination: Regioselective bromination of the aromatic ring would be the next crucial step. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 3-bromo isomer.

-

Indazole Ring Formation: The 2-cyano-3-bromo-5-(trifluoromethoxy)benzonitrile can then be converted to the corresponding indazole. This is often achieved by reaction with hydrazine hydrate, which facilitates the cyclization to form the pyrazole ring of the indazole system.

Further optimization of reaction conditions, including solvents, temperature, and catalysts, would be necessary to achieve a high yield and purity of the final product.

Structural Elucidation Workflow

The comprehensive characterization of this compound necessitates a combination of spectroscopic techniques. The following workflow provides a logical and efficient approach to confirming its structure.

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) provides the crucial initial evidence for the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Expected Results and Interpretation:

The mass spectrum is expected to exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

| Ion | Expected m/z (for C₈H₄⁷⁹BrF₃N₂O) | Expected m/z (for C₈H₄⁸¹BrF₃N₂O) |

| [M+H]⁺ | 280.9586 | 282.9566 |

The high-resolution mass measurement will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₈H₄BrF₃N₂O). Fragmentation analysis can also provide valuable structural information. Common fragmentation pathways for indazoles involve cleavage of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional (2D) techniques, will allow for the unambiguous assignment of all proton, carbon, and fluorine atoms in the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube[4].

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring.

-

Aromatic Protons: The benzene portion of the indazole ring will exhibit a characteristic splitting pattern. We can predict three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the protons at C4 and C7. The proton at C7 will appear as a doublet, coupled to the proton at C6. The trifluoromethoxy group will influence the chemical shifts of the neighboring protons.

-

N-H Proton: The N-H proton of the indazole ring will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Eight distinct signals are expected for the eight carbon atoms in the molecule. The carbon attached to the bromine (C3) will be significantly shielded. The carbon attached to the trifluoromethoxy group (C5) will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons can be predicted based on substituent effects.

-

Trifluoromethoxy Carbon: The carbon of the OCF₃ group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF).

Predicted ¹⁹F NMR Spectrum:

The ¹⁹F NMR spectrum is a key diagnostic tool for confirming the presence and environment of the trifluoromethoxy group.

-

A single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is characteristic of trifluoromethoxy groups attached to an aromatic ring.

2D NMR Spectroscopy for Unambiguous Assignments:

-

COSY: Will reveal the coupling relationships between adjacent protons, confirming the connectivity of the aromatic protons.

-

HSQC: Will correlate each proton signal with its directly attached carbon atom.

-

HMBC: Will show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and confirming the positions of the substituents.

Caption: A diagram illustrating some of the key expected HMBC correlations for this compound.

X-ray Crystallography: The Definitive Structure

For an unequivocal confirmation of the molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol:

-

Crystal Growth: Suitable single crystals of the purified compound need to be grown. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection and Structure Refinement: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are then processed and refined to yield a three-dimensional model of the molecule.

Expected Results and Interpretation:

The X-ray crystal structure will provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It will definitively confirm the connectivity of all atoms and the substitution pattern on the indazole ring.

Conclusion

The structural elucidation of this compound is a critical step in its journey from a novel chemical entity to a potential therapeutic agent. By employing a systematic and multi-faceted analytical approach, as outlined in this guide, researchers can confidently and accurately determine its molecular architecture. The combination of mass spectrometry and a suite of NMR techniques provides a robust and self-validating dataset. When available, single-crystal X-ray diffraction offers the ultimate confirmation. This comprehensive characterization is the bedrock upon which all future research and development of this promising molecule will be built.

References

-

PubChem. 3-Bromo-5-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]

-

Supporting Information - AWS. [Link]

-

ACS Publications. Metal-Free Trifluoromethylation of Indazoles. [Link]

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Lead Sciences. 5-Bromo-3-(trifluoromethyl)-1H-indazole. [Link]

- Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.

- Google Patents. Synthesis process of 3-bromo-5-nitro-1H-indazole.

- Googleapis.com. WO 2009/144554 A1.

- Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]

-

ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

-

ChemRxiv. Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. [Link]

-

ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

ResearchGate. 13C NMR of indazoles. [Link]

-

PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

PubChemLite. 3-bromo-5-(trifluoromethyl)-1h-1,2,4-triazole. [Link]

-

北京欣恒研科技有限公司. This compound - CAS:1346521-23-0. [Link]

Sources

The Trifluoromethoxy Indazole Scaffold: A Technical Guide to Unlocking Diverse Biological Activities

Introduction: The Strategic Convergence of Two Privileged Moieties

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. A particularly fruitful strategy has been the combination of a "privileged scaffold"—a molecular framework known to interact with a range of biological targets—with a functional group that imparts advantageous physicochemical properties. This guide delves into the synergistic combination of the indazole core and the trifluoromethoxy (-OCF3) group, a pairing that has yielded a wealth of biologically active molecules.

The indazole ring system, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, is a cornerstone of drug discovery.[1][2] Its structural resemblance to purines allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases.[3][4] This inherent bioactivity has led to the development of several FDA-approved drugs containing the indazole core, such as the anticancer agents pazopanib and axitinib.[3][5]

Complementing the indazole scaffold is the trifluoromethoxy group. This moiety is far more than a simple bioisostere for a methoxy group. The strong electron-withdrawing nature of the three fluorine atoms dramatically alters the electronic properties of the molecule, while the exceptional strength of the carbon-fluorine bond confers high metabolic stability.[6][7] The -OCF3 group is also highly lipophilic, which can enhance membrane permeability and improve oral bioavailability—critical factors in drug design.[6][7]

This technical guide provides an in-depth exploration of the biological activities of trifluoromethoxy-substituted indazoles, with a focus on their applications as kinase inhibitors and ion channel modulators. We will examine the causality behind experimental design, provide detailed protocols for key assays, and visualize the complex signaling pathways these compounds modulate.

I. Anticancer Activity: Targeting Key Oncogenic Drivers

The most extensively explored therapeutic area for trifluoromethoxy indazoles is oncology. Their ability to function as ATP-competitive inhibitors has made them potent antagonists of various protein kinases that are critical for tumor growth, proliferation, and survival.

A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant activation of receptor tyrosine kinases (RTKs), which initiate downstream signaling cascades that promote malignant phenotypes. Trifluoromethoxy indazoles have shown significant promise in targeting key RTKs like c-Met and VEGFR.

The c-Met/HGF signaling pathway is a crucial regulator of cell proliferation, migration, and invasion.[8] Its hyperactivity is linked to numerous cancers, and resistance to other targeted therapies, such as EGFR inhibitors.[9][10] Trifluoromethoxy indazoles can be designed to fit into the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream pathways like RAS/MAPK and PI3K/AKT.[8]

B. Quantitative Bioactivity Data

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase and various cancer cell lines. The substitution pattern on both the indazole and phenyl rings significantly influences potency.

| Compound ID | R¹ Substituent (Indazole C5) | Target Cells | IC50 (µM) | Reference |

| 5f | 4-trifluoromethoxy | Hep-G2 (Hepatoma) | > 5b, 5e, 5j | [11] |

| 6o | (structure-specific) | K562 (Leukemia) | 5.15 | [11] |

| AKE-72 | (structure-specific) | BCR-ABL WT | <0.0005 | [4] |

| AKE-72 | (structure-specific) | BCR-ABL T315I | 0.009 | [4] |

| 2f | (structure-specific) | 4T1 (Breast Cancer) | 0.23–1.15 | [12] |

Note: This table presents a selection of data to illustrate the potency of indazole derivatives. The specific contribution of the trifluoromethoxy group varies with the overall molecular structure. Compound 5f , with a 4-trifluoromethoxy substituent, demonstrated notable anti-proliferative activity against Hep-G2 cells.[11] Compound 6o showed a promising inhibitory effect against the K562 leukemia cell line with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells.[11] Furthermore, the highly potent pan-BCR-ABL inhibitor AKE-72 , which incorporates a trifluoromethylphenyl group, displayed remarkable efficacy against both wild-type and resistant mutant forms of the kinase.[4]

C. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method for determining the IC50 values of kinase inhibitors. The choice of this assay is based on its high sensitivity, broad dynamic range, and resistance to interference from ATP, making it a gold standard in academic and industrial drug discovery labs.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The specific kinase (e.g., recombinant human c-Met) and substrate (e.g., Poly(Glu, Tyr) 4:1) concentrations should be optimized for linear ADP production over the reaction time.

-

Prepare a 10 mM stock solution of the trifluoromethoxy indazole inhibitor in 100% DMSO.

-

Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the inhibitor in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

-

Prepare ATP solution at a concentration of 2X the desired final concentration (e.g., 20 µM, corresponding to the approximate Km of c-Met for ATP).

-

-

Kinase Reaction:

-

Add 5 µL of the serially diluted inhibitor or vehicle (buffer with DMSO) to the wells of a white, opaque 384-well plate.

-

Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution, followed by 2.5 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Self-Validation System:

-

Positive Control: A well-known c-Met inhibitor (e.g., Crizotinib) should be run in parallel to validate assay performance.

-

Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and vehicle (DMSO) but no inhibitor.

-

Background Control (100% Inhibition): Wells containing substrate, ATP, and vehicle, but no kinase enzyme. The signal from these wells is subtracted from all other measurements.

II. Ion Channel Modulation: Targeting TRPM8

Beyond their role as kinase inhibitors, trifluoromethoxy-containing compounds have emerged as potent modulators of ion channels, particularly the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

A. Mechanism of Action: TRPM8 Antagonism

TRPM8 is a non-selective cation channel primarily known as the body's principal cold and menthol sensor.[13][14] It is expressed in sensory neurons and has been implicated in various pathological conditions, including migraine, neuropathic pain, and prostate cancer.[13][15][16] Genome-wide association studies have even linked TRPM8 to a reduced risk of migraine.[15] Trifluoromethoxy-containing antagonists bind to the TRPM8 channel, preventing its activation by cold temperatures or chemical agonists. This blockade inhibits the influx of cations (like Ca2+) and subsequent neuronal signaling, thereby alleviating symptoms associated with channel overactivity.[16]

B. Clinical Significance and Lead Compounds

The therapeutic potential of TRPM8 antagonists has led to the development of clinical candidates. For instance, AMG 333, a potent and selective TRPM8 antagonist containing a trifluoromethoxy-phenyl group, was advanced into clinical trials for the treatment of migraine.[15] The development of such compounds involved extensive medicinal chemistry efforts to optimize druglike properties, including the reduction of CYP3A4 induction liability and improvement of pharmacokinetics.[15]

C. Experimental Protocol: Calcium Influx Assay using Fluo-4 AM

Rationale: Since TRPM8 is a calcium-permeable channel, its activation can be measured by monitoring changes in intracellular calcium concentration. The Fluo-4 AM assay is a widely used method for this purpose. Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free calcium. This assay is chosen for its high sensitivity and suitability for high-throughput screening of channel modulators.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the human TRPM8 channel (e.g., HEK293-hTRPM8) under standard conditions.

-

Plate the cells in a black, clear-bottom 96-well plate at a suitable density to achieve a confluent monolayer on the day of the assay.

-

Incubate for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and a mild non-ionic surfactant like Pluronic F-127 (to aid dye solubilization) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with the salt solution to remove excess dye.

-

Add 100 µL of the salt solution containing the desired concentrations of the trifluoromethoxy indazole antagonist (or vehicle control) to the wells.

-

Incubate at room temperature for 10-20 minutes.

-

-

Agonist Stimulation and Measurement:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Set the reader to measure fluorescence at appropriate excitation (~494 nm) and emission (~516 nm) wavelengths.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add a pre-determined concentration of a TRPM8 agonist (e.g., Menthol or Icilin) to stimulate the channel.

-

Continue to record the fluorescence signal for 2-5 minutes to capture the full calcium influx response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak fluorescence after agonist addition.

-

Normalize the response to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the antagonist concentration and fit to a dose-response curve to determine the IC50.

-

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethoxy group onto the privileged indazole scaffold has proven to be a powerful approach in modern drug discovery. This combination yields compounds with potent and diverse biological activities, most notably as inhibitors of oncogenic kinases and modulators of pain-related ion channels. The unique physicochemical properties imparted by the -OCF3 group—enhanced metabolic stability and modulated lipophilicity—address key challenges in developing viable drug candidates.

The detailed experimental protocols provided herein for kinase inhibition and calcium influx assays represent foundational workflows for the evaluation of these compounds. As our understanding of complex disease biology deepens, the trifluoromethoxy indazole framework will undoubtedly serve as a versatile platform for designing next-generation therapeutics targeting a wide array of proteins. Future research will likely focus on refining selectivity profiles to minimize off-target effects and exploring novel applications in other disease areas, such as neurodegeneration and inflammatory disorders.

References

- Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery. Benchchem.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.

- Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. PubMed.

- Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Publications.

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. PMC.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Design and optimization of benzimidazole-containing transient receptor potential melastatin 8 (TRPM8) antagonists. PubMed.

- Computational study on novel natural inhibitors targeting c-MET. PMC - PubMed Central.

- Therapeutic potential of TRPM8 antagonists in prostate cancer. PMC - NIH.

- Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.

- The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.

- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and optimization of benzimidazole-containing transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the strategies and methodologies central to the discovery of novel indazole derivatives. We will dissect synthetic strategies, from classical cyclization reactions to modern transition-metal-catalyzed functionalizations, and connect these chemical approaches to their applications in targeting key protein classes, particularly protein kinases. This document is designed to serve as a comprehensive resource, blending foundational principles with advanced, field-proven insights to empower researchers in the rational design and development of next-generation indazole-based therapeutics.

The Indazole Core: A Foundation for Therapeutic Innovation

Indazole-containing compounds are prominent in the landscape of modern pharmaceuticals, demonstrating a wide array of pharmacological activities including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] The scaffold's power lies in its rigid, planar structure and the strategic placement of two nitrogen atoms. This arrangement provides a precise geometry for hydrogen bonding and other non-covalent interactions within protein active sites, while the benzene ring offers a rich canvas for substitution to fine-tune properties like solubility, metabolic stability, and target selectivity.

Unlike many heterocyclic systems, indazoles are rarely found in nature, making their discovery and development a triumph of synthetic and medicinal chemistry.[4][5] The thermodynamic stability of the 1H-indazole tautomer over the 2H form is a key consideration in both synthesis and biological activity.[4] Marketed drugs such as the kinase inhibitors Pazopanib and Entrectinib, and the PARP inhibitor Niraparib, underscore the clinical and commercial success of this scaffold.[4][6]

Strategic Synthesis of the Indazole Nucleus

The construction and subsequent functionalization of the indazole core are pivotal to any discovery program. The choice of synthetic route is a strategic decision dictated by factors such as desired substitution patterns, scalability, and tolerance of various functional groups.

Classical Cyclization Strategies

Traditional methods for forming the indazole ring often rely on intramolecular cyclization of appropriately substituted benzene precursors. These methods, while foundational, remain relevant for specific applications. A common approach involves the cyclization of o-haloaryl N-sulfonylhydrazones, which can be catalyzed by copper salts like Cu(OAc)₂·H₂O at relatively low temperatures.[4] This strategy provides a reliable entry point to a variety of substituted indazoles.

Modern Catalytic Approaches for Core Elaboration

The advent of transition-metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, and indazoles are no exception.[7][8] These modern methods offer unparalleled efficiency and precision, particularly for late-stage functionalization, a critical capability in lead optimization.[9]

-

Palladium- and Rhodium-Catalyzed Cross-Coupling: These reactions are workhorses for installing aryl, alkyl, and other groups at various positions of the indazole ring. For instance, rhodium-catalyzed amination using anthranil as a reagent provides a redox-neutral pathway to 1H-indazoles in good to excellent yields.[4] While effective, the cost of rhodium can be a drawback. To address this, synergistic cobalt and copper catalytic systems have been developed as more economical alternatives.[4]

-

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials (e.g., halogenated indazoles). This strategy is increasingly used for introducing substituents directly onto the indazole core, streamlining the synthesis of compound libraries for screening.

The choice between these strategies is a critical aspect of experimental design. Classical methods may be preferred for large-scale synthesis of a core intermediate, while modern catalytic methods provide the flexibility needed for rapid analogue synthesis during structure-activity relationship (SAR) studies.

Indazole Derivatives as Potent Kinase Inhibitors

A major focus of indazole-based drug discovery has been the inhibition of protein kinases, a family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.[1][10] The indazole scaffold is adept at mimicking the purine core of ATP, allowing it to bind competitively to the enzyme's active site.

Targeting Oncogenic Kinase Pathways

Indazole derivatives have been successfully developed to target a range of kinases implicated in cancer, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is linked to various tumors.[11] Numerous 1H-indazole derivatives have been identified as potent FGFR inhibitors.[4]

-

Extracellular Signal-Regulated Kinases (ERK1/2): As key components of the MAPK signaling pathway, ERK1/2 are prime targets in cancers with BRAF mutations. Indazole amides have shown potent inhibition of ERK activity.[12]

-

ROS1 and ALK: Gene fusions involving ROS1 and ALK are oncogenic drivers in non-small cell lung cancer (NSCLC).[13] Entrectinib is a potent, CNS-active inhibitor of ROS1, ALK, and the TRK family of kinases.[13][14]

The mechanism of action for these inhibitors typically involves blocking the kinase's ability to phosphorylate its downstream substrates, thereby interrupting the signaling cascade that drives tumor cell proliferation and survival.[15]

Lead Discovery and Optimization Workflow

The path from a novel chemical entity to a drug candidate is a systematic process of design, synthesis, and testing.

The Drug Discovery Funnel

A typical workflow begins with a large library of compounds and progressively narrows the field to the most promising candidates.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization. They involve systematically modifying the structure of a "hit" compound to understand how chemical changes affect biological activity.[16][17] The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). For indazole derivatives, key positions for modification include the N1 and C3, C4, and C6 positions of the indazole ring.[4]

Table 1: Illustrative SAR Data for a Hypothetical Indazole Kinase Inhibitor Series

| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C6-position) | Kinase IC₅₀ (nM) |

| IND-001 | H | Phenyl | H | 520 |

| IND-002 | Methyl | Phenyl | H | 250 |

| IND-003 | H | 4-Fluorophenyl | H | 110 |

| IND-004 | H | Phenyl | 2,6-dichlorophenyl | 69.1 |

| IND-005 | Methyl | 4-Fluorophenyl | 2,6-dichlorophenyl | 30.2 |

This data is illustrative. Real SAR tables would include more extensive data points and various measured properties.

The SAR analysis reveals that substitutions at different positions on the 1H-indazole scaffold can significantly impact inhibitory activity.[4] For instance, adding specific substituents to the C6 position can lead to potent FGFR1 inhibition, while modifications at the C3 position are also crucial for strong inhibitory effects.[4]

Case Study: Niraparib, a PARP Inhibitor

Niraparib (Zejula®) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[18] It is approved for the maintenance treatment of recurrent ovarian cancer.[18][19] The discovery of Niraparib is a prime example of successful indazole-based drug design. Its development involved identifying a key pharmacophore and then optimizing its properties to achieve high potency and favorable pharmacokinetics. In clinical trials, Niraparib significantly prolonged progression-free survival in patients regardless of their BRCA mutation status.[20]

Experimental Protocols

General Protocol for N1-Alkylation of an Indazole Core

Causality: Selective alkylation at the N1 position is often desired to block a potential metabolic site and to orient substituents into a specific region of the target's binding pocket. The use of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent like DMSO facilitates the deprotonation of the indazole N-H, forming the nucleophilic indazolide anion, which then reacts with the alkylating agent.

-

Preparation: To a solution of the starting 3-amino-indazole (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add powdered potassium hydroxide (KOH, 1.5 eq) at room temperature.

-

Reaction: Stir the resulting suspension for 30 minutes. Add the desired alkylating agent (e.g., 3-cyanobenzyl chloride, 1.1 eq) portion-wise.

-

Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N1-alkylated indazole.[16]

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

Causality: This assay directly measures the enzymatic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate peptide. Inhibition of this process by a test compound provides a direct measure of its potency (IC₅₀). The use of [γ-³²P]ATP provides a highly sensitive detection method.

-

Reagents: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT). Prepare substrate peptide, [γ-³²P]ATP, and purified kinase enzyme.

-

Compound Preparation: Serially dilute the indazole test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and test compound (or DMSO for control) in the reaction buffer.

-

Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the filter paper (representing the phosphorylated substrate) using a scintillation counter.[11]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[21][22] Its proven success, particularly in oncology, ensures that it will remain a focus of intensive research.[3][5] Future efforts will likely concentrate on several key areas: exploring new biological targets beyond kinases, developing even more efficient and sustainable synthetic methodologies like photocatalysis and flow chemistry, and applying computational methods and artificial intelligence to accelerate the design-synthesize-test cycle. The versatility and proven track record of the indazole core position it as a key player in the future of medicine.

References

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Zhang, L., & Ritter, T. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 144(6), 2399–2414. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1384-1413. [Link]

-

Selwood, D. L., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(15), 6286–6302. [Link]

-

Various Authors. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. [Link]

-

Das, S., & Jana, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1937-1951. [Link]

-

Oncology News Central. Entrectinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]

-

Scott, L. J. (2017). Niraparib: First Global Approval. Drugs, 77(9), 1029–1034. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Entrectinib? Patsnap Synapse. [Link]

-

Wang, Z., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(22), 5555-5559. [Link]

-

Various Authors. (n.d.). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

-

Wikipedia. (n.d.). Entrectinib. Wikipedia. [Link]

-

Wang, C., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 7(53), 33267-33281. [Link]

-

AdisInsight. (2025). Niraparib - Janssen/Merck/GSK. AdisInsight. [Link]

-

Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Sharma, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 405-422. [Link]

-

Addeo, A., et al. (2020). Entrectinib for the treatment of metastatic NSCLC: safety and efficacy. Expert Opinion on Drug Safety, 19(1), 13-21. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Various Authors. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Request PDF. [Link]

-

Drug Discovery and Development. (2022). Niraparib promoted long-term progression-free survival benefit in Phase 3 advanced ovarian cancer study. Drug Discovery and Development. [Link]

-

Wang, D., et al. (2019). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 26(35), 6495-6517. [Link]

-

Kumar, M. S., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Liu, Y., et al. (2021). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 8(19), 5366-5372. [Link]

-

ClinicalTrials.gov. (n.d.). A Study of Niraparib in Patients With Ovarian Cancer Who Have Received Three or Four Previous Chemotherapy Regimens. ClinicalTrials.gov. [Link]

-

Volynsky, A. V., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Medicinal Chemistry, 28(32), 6649-6658. [Link]

-

Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. [Link]

-

Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. [Link]

-

Wikipedia. (n.d.). Niraparib. Wikipedia. [Link]

-

Ingenta Connect. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Entrectinib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 20. Niraparib - Wikipedia [en.wikipedia.org]

- 21. ijsdr.org [ijsdr.org]

- 22. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-bromo-5-(trifluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 3-bromo-5-(trifluoromethoxy)-1H-indazole. As a unique molecular entity, direct, publicly available spectroscopic data is limited. Therefore, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict the characteristic spectral features. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a robust predictive framework for compound verification and characterization.

The indazole core is a privileged scaffold in medicinal chemistry, and the introduction of a trifluoromethoxy group at the 5-position and a bromine atom at the 3-position imparts distinct electronic and lipophilic properties. Understanding the spectroscopic signature of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its structure in various experimental contexts.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is characterized by a bicyclic aromatic system containing two nitrogen atoms, with a bromine substituent on the pyrazole ring and a trifluoromethoxy group on the benzene ring.

Chemical Structure:

The following sections will detail the predicted spectroscopic data based on established principles and comparison with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 | d | ~9.0 |

| H-6 | ~7.5 | dd | ~9.0, ~2.0 |

| H-7 | ~7.9 | d | ~2.0 |

| N-H | >10.0 | br s | - |

-

Causality of Predictions: The predictions are based on the analysis of related indazole structures. The downfield shift of H-4 and H-7 is attributed to the anisotropic effect of the fused ring system and the electron-withdrawing nature of the adjacent substituents. The N-H proton is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, N, O, F).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~120 |

| C-3a | ~140 |

| C-4 | ~125 |

| C-5 | ~145 (q, J ≈ 30 Hz) |

| C-6 | ~115 |

| C-7 | ~118 |

| C-7a | ~142 |

| -OCF₃ | ~121 (q, J ≈ 257 Hz) |

-

Expertise-Driven Insights: The quaternary carbon C-3, attached to bromine, is expected to be significantly shielded compared to an unsubstituted carbon. The carbon bearing the trifluoromethoxy group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethoxy group itself will also be a quartet with a large coupling constant.

Predicted ¹⁹F NMR Data

Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethoxy group.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | ~ -58 | s |

-

Trustworthiness of the Protocol: The ¹⁹F NMR spectrum is expected to show a sharp singlet around -58 ppm, a characteristic chemical shift for the trifluoromethoxy group[1]. The absence of coupling to other fluorine or proton nuclei simplifies the spectrum, making it a reliable diagnostic tool for the presence of this functional group.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Diagram 1: Workflow for NMR Sample Preparation and Analysis

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition.

Predicted Mass Spectrum

For this compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 280.9590 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks separated by 2 m/z units. |

| [M-Br]⁺ | 201.0426 | A significant fragment corresponding to the loss of the bromine atom. |

-

Authoritative Grounding: The predicted exact mass is calculated based on the elemental composition C₈H₄BrF₃N₂O. The presence of the bromine isotope pattern is a definitive indicator for halogenated compounds.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for analyzing this type of molecule.

Diagram 2: Workflow for ESI Mass Spectrometry

Caption: A typical workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 5: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching |

| 1620-1580 | C=N, C=C | Aromatic ring stretching |

| 1250-1000 | C-O, C-F | Stretching |

| 800-600 | C-Br | Stretching |

-

Mechanistic Claims: The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibration in the indazole ring. The strong absorptions in the 1250-1000 cm⁻¹ range are indicative of the C-O and C-F stretching vibrations of the trifluoromethoxy group[2].

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Diagram 3: Workflow for ATR-IR Spectroscopy

Sources

Introduction: The Strategic Combination of a Privileged Scaffold and a Unique Functional Group

An In-Depth Technical Guide to the Pharmacological Profile of Trifluoromethoxy-Substituted Indazoles

In the landscape of medicinal chemistry, the indazole core is recognized as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets with high affinity.[1][2] This versatile bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents, including several FDA-approved kinase inhibitors like pazopanib and axitinib.[2][3] The strategic functionalization of this scaffold is key to modulating its pharmacological properties.

A particularly impactful modification in modern drug design is the incorporation of the trifluoromethoxy (-OCF3) group.[4][5] This substituent is gaining significant attention for its unique combination of physicochemical properties that can profoundly enhance a drug candidate's profile.[4][6] The trifluoromethoxy group is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can significantly influence molecular interactions.[7][8] When appended to the indazole scaffold, the -OCF3 group can optimize potency, selectivity, and pharmacokinetic parameters, making trifluoromethoxy-substituted indazoles a highly promising class of molecules for drug discovery.[6]

This technical guide offers a comprehensive exploration of the pharmacological profile of trifluoromethoxy-substituted indazoles, intended for researchers, scientists, and drug development professionals. We will delve into the physicochemical rationale behind their design, prevalent synthetic strategies, their prominent role as kinase inhibitors, and the critical structure-activity relationships that govern their activity. The guide is supported by detailed experimental protocols and data to provide a practical and authoritative resource for the field.

Physicochemical & Pharmacokinetic Rationale for Trifluoromethoxy Substitution

The decision to incorporate a trifluoromethoxy group into a drug candidate is a strategic choice aimed at leveraging its distinct properties to overcome common developmental hurdles. It is often compared to the more ubiquitous trifluoromethyl (-CF3) group, but possesses its own unique advantages.[8]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[7] This inherent strength makes the -OCF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug degradation.[4][7] This can lead to a longer in vivo half-life, reduced drug clearance, and improved bioavailability.[5]

-

Lipophilicity and Permeability: The -OCF3 group is one of the most lipophilic substituents used in drug design.[4] Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for drugs targeting the central nervous system.[7][8] This property also influences how the molecule binds to its target, often leading to increased potency.

-

Electronic Effects: As a strong electron-withdrawing group, the -OCF3 substituent can significantly lower the pKa of nearby functionalities.[1] This modulation of acidity and basicity can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with target proteins.

-

Conformational Influence: The steric bulk and electronic nature of the -OCF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that fits more precisely into the target's binding site, thereby enhancing selectivity.

These properties make the trifluoromethoxy group a powerful tool for medicinal chemists to fine-tune the ADME (absorption, distribution, metabolism, and excretion) and pharmacological profiles of drug candidates.[5][9]

Synthetic Strategies

The synthesis of trifluoromethoxy-substituted indazoles typically involves the preparation of a precursor molecule already bearing the -OCF3 group, followed by the construction of the indazole ring. While various methods for indazole synthesis exist, a common approach involves the cyclization of appropriately substituted hydrazones or the reductive cyclization of nitrobenzonitriles.[2][10] The trifluoromethoxy group itself can be introduced onto a phenolic precursor through oxidative desulfurization-fluorination or via a chlorination/fluorination sequence on an anisole derivative.[4]

A generalized synthetic workflow is depicted below. The key is the strategic placement of the trifluoromethoxy group on a starting material, such as a substituted phenol, which is then elaborated into the final indazole product.

Caption: Generalized synthetic workflow for trifluoromethoxy-substituted indazoles.

Pharmacological Profile: Potent and Selective Kinase Inhibition

A primary therapeutic application for trifluoromethoxy-substituted indazoles is in oncology, specifically as inhibitors of protein kinases.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The indazole scaffold is an effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[11]

The trifluoromethoxy group plays a critical role in enhancing this inhibitory activity. Its lipophilicity allows it to access and form favorable interactions within hydrophobic pockets of the kinase domain. For example, in inhibitors of BCR-ABL, the -OCF3 group has been shown to occupy the deep myristate pocket, contributing significantly to binding affinity.[6] This can lead to highly potent and selective inhibition of specific kinases involved in cancer progression, such as FLT3, PDGFRα, and Kit.[11]

Targeted Kinase Signaling Pathway

Many indazole-based inhibitors target kinases within the RAS-RAF-MEK-ERK (MAPK) pathway, a critical signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention.

Caption: Inhibition of the MAPK signaling pathway by kinase inhibitors.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of representative indazole compounds. While specific data for trifluoromethoxy analogues can be proprietary, data for structurally similar trifluoromethyl-substituted compounds illustrate the scaffold's high potency. The substitution of -CF3 with -OCF3 is a common lead optimization strategy aimed at improving pharmacokinetic properties while maintaining or enhancing potency.[1][3]

| Compound ID | Target Kinase | Activity (IC50 / Ki) | Reference |

| Indazole 1 | TRKA | 1.6 nM | [1] |

| Aurora A | 26 nM | [1] | |

| Indazole 2 | Akt | 0.16 nM (Ki) | [1] |

| Indazole 3 | FLT3-D835Y | 5.64 nM | [1] |

| Indazole 4 | FGFR1 | 9.8 nM | [3] |

| Indazole 5 | VEGFR-2 | 34.5 nM | [3] |

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of indazole-based inhibitors. Key findings from various studies reveal several important trends:

-

Indazole Core Substitution: The position of substituents on the indazole ring is critical. For instance, moving a substituent from the 6-position to the 5-position can dramatically alter activity against specific kinases.[3]

-

Aryl Group Substitution: The nature and position of substituents on aryl rings attached to the indazole core significantly impact potency. Hydrophobic groups like alkyls or halogens, including trifluoromethoxy, are often favored.[3][12] The addition of fluorine atoms or methoxy groups at specific positions can lead to remarkable improvements in activity.[3]

-

Linker and Tail Groups: The linker connecting the indazole core to a terminal "tail" group and the composition of that tail group are vital for interacting with regions outside the immediate ATP-binding site. For example, incorporating a piperazine moiety can improve interactions and enhance cellular activity.[11][13]

Experimental Protocols: Validating Pharmacological Activity

To ensure scientific integrity, the pharmacological profile of these compounds must be validated through robust, reproducible experimental protocols.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is a common method for quantifying kinase activity and the potency of inhibitors in a high-throughput format.

-

Reagent Preparation:

-

Prepare Kinase Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare Kinase Solution: Dilute the target kinase to the desired concentration (e.g., 2x final concentration) in Kinase Buffer.

-

Prepare Substrate/ATP Solution: Dilute a biotinylated peptide substrate and ATP to the desired concentrations (e.g., 2x final concentration) in Kinase Buffer.

-

Prepare Compound Plate: Perform serial dilutions of the trifluoromethoxy-substituted indazole compounds in 100% DMSO. Then, dilute these into Kinase Buffer to an intermediate concentration (e.g., 4x final concentration).

-

-

Assay Procedure:

-

Add 5 µL of the compound solution (or DMSO control) to the wells of a 384-well assay plate.

-

Add 5 µL of the Kinase Solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Solution to all wells.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of Stop/Detection Buffer containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a suitable TR-FRET plate reader, measuring emission at both donor (europium) and acceptor (APC) wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Workflow Diagram: TR-FRET Kinase Assay

Caption: Step-by-step workflow for a TR-FRET kinase inhibition assay.

Detailed Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7 breast cancer cells) and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethoxy-substituted indazole compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium (or vehicle control).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion and Future Perspectives

Trifluoromethoxy-substituted indazoles represent a sophisticated and highly promising class of compounds in drug discovery. The strategic incorporation of the -OCF3 group onto the privileged indazole scaffold imparts a desirable combination of high metabolic stability, enhanced lipophilicity, and potent biological activity, particularly as kinase inhibitors. The insights from SAR studies continue to guide the rational design of next-generation inhibitors with improved potency and selectivity.

While the trifluoromethyl group has been more extensively explored, the trifluoromethoxy group remains a relatively underexplored yet powerful tool for medicinal chemists.[6][7] Future research will likely focus on further elucidating the unique interactions of the -OCF3 group with various biological targets, expanding the therapeutic applications of this scaffold beyond oncology into areas such as inflammatory and neurodegenerative diseases, and developing novel synthetic methodologies to further diversify this valuable chemical space. The continued exploration of trifluoromethoxy-substituted indazoles holds immense promise for the development of new and effective medicines.

References

- Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery - Benchchem. (URL: )

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - MDPI. (URL: )

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- CN116003326A - Synthesis method of trifluoromethyl indazole-containing derivative - Google P

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. (URL: )

- Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1)

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: )

- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC - NIH. (URL: )

- Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. (URL: )

- 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed. (URL: )

- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Public

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (URL: )

- Metal-Free Trifluoromethylation of Indazoles | The Journal of Organic Chemistry. (URL: )

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: )